molecular formula C32H22F5NO6 B12318054 1-benzyl 2,3,4,5,6-pentafluorophenyl (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanedioate

1-benzyl 2,3,4,5,6-pentafluorophenyl (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanedioate

Cat. No.: B12318054
M. Wt: 611.5 g/mol
InChI Key: IBGVPEUNLJRUCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Asp(Obzl)-Opfp, also known as N-α-Fmoc-L-aspartic acid α-benzyl ester, is a compound widely used in peptide synthesis. It is a derivative of aspartic acid, where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, and the carboxyl group is esterified with a benzyl group. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asp(Obzl)-Opfp typically involves the protection of the amino group of aspartic acid with an Fmoc group, followed by esterification of the carboxyl group with a benzyl group. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The benzyl ester is formed by reacting the protected aspartic acid with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

Industrial production of Fmoc-Asp(Obzl)-Opfp follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of Fmoc-Asp(Obzl)-Opfp in peptide synthesis involves the protection and deprotection of functional groups to facilitate the formation of peptide bonds. The Fmoc group protects the amino group during coupling reactions and is removed under basic conditions to expose the amino group for further reactions. The benzyl ester protects the carboxyl group and is removed under acidic or hydrogenation conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Asp(Obzl)-Opfp is unique due to its specific protecting groups that provide stability during peptide synthesis and can be removed under mild conditions. This makes it particularly useful in the synthesis of complex peptides where selective deprotection is required .

Properties

IUPAC Name

4-O-benzyl 1-O-(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22F5NO6/c33-25-26(34)28(36)30(29(37)27(25)35)44-31(40)23(14-24(39)42-15-17-8-2-1-3-9-17)38-32(41)43-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,38,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGVPEUNLJRUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22F5NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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